2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-7-3-1-2-4-8(7)16(15-9)6-5-14/h1-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNKWWZHCIALDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indazole Ring Construction
A common approach involves the cyclization of o-nitrobenzyl bromides or o-nitrobenzaldehydes with protected aminothioalkanes. For example, the Davis–Beirut reaction provides an efficient route to various indazole derivatives, including tetrahydro-indazoles, by:
Forming an N-(2-nitrobenzyl)(tritylthio)alkylamine intermediate.
Deprotecting the trityl group with trifluoroacetic acid (TFA).
Treating the intermediate with aqueous potassium hydroxide in methanol under reflux to induce cyclization and ring closure.
This method yields tetrahydro-indazole frameworks in good overall yields (30-50%) and allows for further functionalization.
Trifluoromethyl Group Introduction
The trifluoromethyl group is introduced through nucleophilic or electrophilic trifluoromethylation reagents. Typical reagents include:
Trifluoromethyl iodide (CF₃I).
Trifluoromethyl sulfonates (e.g., trifluoromethanesulfonate salts).
These reagents react with the indazole core in the presence of a base such as sodium hydroxide or potassium carbonate to selectively introduce the trifluoromethyl group at the 3-position of the indazole ring. Reaction conditions are carefully controlled to prevent side reactions and optimize yield.
Ethanamine Side Chain Attachment
The ethanamine moiety is introduced by nucleophilic substitution, where ethylamine or a protected ethylamine derivative displaces a suitable leaving group on the indazole intermediate (such as a halide or sulfonate ester). This reaction is typically performed under basic conditions to facilitate nucleophilic attack and attachment of the ethanamine group.
Industrial and Scalable Synthesis Considerations
Industrial synthesis emphasizes optimizing reaction parameters to improve yield, purity, and scalability:
Continuous Flow Reactors: Utilization of continuous flow techniques enhances reaction control, heat transfer, and safety for large-scale production.
Advanced Purification: Chromatographic methods such as silica gel chromatography and recrystallization are employed to achieve high purity.
Reaction Optimization: Parameters such as temperature, solvent choice, reagent equivalents, and reaction time are optimized to maximize yield and minimize by-products.
Summary of Reaction Conditions and Yields
Research Findings and Analytical Data
The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which is crucial for its biological activity.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the successful introduction of the trifluoromethyl and ethanamine groups with characteristic chemical shifts and molecular ion peaks consistent with the target structure.
The synthetic intermediates and final product exhibit melting points around 121.9 °C and molecular weight of 190.17 g/mol, consistent with literature data.
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Antidepressant Activity
Research indicates that derivatives of indazole compounds exhibit antidepressant effects. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially leading to improved pharmacokinetic properties .
Anticancer Properties
Studies have demonstrated that indazole derivatives can inhibit cancer cell proliferation. The specific structural features of 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine may contribute to its ability to target specific pathways involved in tumor growth .
Neuroprotective Effects
Indazole compounds have been investigated for their neuroprotective properties. The compound's ability to modulate neurotransmitter systems may offer therapeutic benefits in neurodegenerative diseases .
Material Science Applications
Beyond medicinal uses, this compound has potential applications in material science:
Fluorinated Polymers
Due to its trifluoromethyl group, the compound can be utilized in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including coatings and electronic devices .
Sensors
The unique electronic properties imparted by the trifluoromethyl group allow for the development of sensitive sensors for detecting environmental pollutants or biological markers. Research is ongoing to optimize these sensors for better sensitivity and specificity .
Case Studies
Several studies have documented the applications of 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities and biological activities.
Uniqueness
2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine is unique due to its specific combination of the trifluoromethyl group and the indazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine , also known by its CAS number 35179-55-6, is a derivative of indazole that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₈H₉F₃N₂
- Molecular Weight : 190.166 g/mol
- Melting Point : 121.9 °C
- Density : 1.345 g/cm³
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical signaling pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can influence its binding affinity to specific receptors or enzymes.
Potential Targets:
- Serotonin Receptors : Indazole derivatives often exhibit activity against serotonin receptors, potentially influencing mood and anxiety disorders.
- Dopamine Receptors : Some studies suggest that similar compounds may modulate dopamine signaling, which could have implications in treating neurological disorders.
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to cancer and infectious diseases.
Biological Activity Overview
The biological activities associated with 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanamine include:
Anticancer Activity
Research indicates that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : In vitro studies have shown IC₅₀ values ranging from 1.5 µM to >100 µM against different cancer cell types, indicating varying potency depending on the structural modifications and target cells .
Antimicrobial Properties
Indazole derivatives are also noted for their antimicrobial activities:
- Zone of Inhibition : Compounds similar to this one have demonstrated zones of inhibition between 10 mm and 29 mm against Gram-negative bacteria and fungi .
- Minimum Inhibitory Concentration (MIC) : MIC values reported range from 6 µg/mL to 25 µg/mL for effective antimicrobial action .
Neuropharmacological Effects
The potential neuropharmacological effects are particularly interesting:
- Serotonin Modulation : Compounds in this class have been studied for their ability to modulate serotonin pathways, which could be beneficial in treating depression and anxiety disorders.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of indazole derivatives on mouse lymphoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 5 µM for certain derivatives, suggesting potent anticancer properties .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains. The results showed promising antimicrobial activity with MIC values indicating effectiveness against resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC₅₀ (µM) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | 1.5 | 10 |
| Compound B | Antimicrobial | >100 | 25 |
| Compound C | Neuroactive | 0.13 | Not reported |
Q & A
Q. Methodological Answer :
- Temperature : Store at -20°C in airtight containers to prevent hydrolysis of the trifluoromethyl group .
- Light sensitivity : Use amber vials to protect the indazole core from UV degradation.
- Humidity control : Desiccants like silica gel mitigate hygroscopicity, critical for fluorinated compounds .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect degradation products .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced target selectivity?
Q. Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., serotonin receptors, given structural similarities to tryptamine derivatives ).
- QSAR models : Correlate substituent effects (e.g., trifluoromethyl position) with activity data to prioritize synthetic targets.
- MD simulations : Assess dynamic interactions over time, focusing on the tetrahydroindazole ring’s flexibility and solvent accessibility .
Advanced Question: What experimental frameworks evaluate the environmental fate of this compound in ecological risk assessments?
Methodological Answer :
Adopt the INCHEMBIOL project’s methodology :
- Abiotic studies : Measure hydrolysis rates (pH 4–9), photolysis under UV light, and adsorption coefficients (e.g., log Kow).
- Biotic studies : Use microcosms to assess biodegradation and bioaccumulation in model organisms (e.g., Daphnia magna).
- Long-term monitoring : Track degradation products (e.g., trifluoroacetic acid) via LC-MS/MS in simulated ecosystems.
Advanced Question: How can researchers reconcile discrepancies in reported synthetic yields for this compound?
Q. Methodological Answer :
- Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation steps) and solvents (e.g., DMF vs. THF) to improve efficiency .
- Byproduct analysis : Use GC-MS to identify side products (e.g., dehalogenated intermediates) that reduce yield.
- Scale-up protocols : Gradual scaling (mg → g) with rigorous temperature control minimizes exothermic side reactions .
Advanced Question: What theoretical frameworks are appropriate for studying the compound’s mechanism of action in neuropharmacology?
Q. Methodological Answer :
- Receptor theory : Link structural features (e.g., ethanamine sidechain) to serotonergic or dopaminergic receptor binding, drawing on tryptamine analog studies .
- Systems biology : Integrate omics data (transcriptomics/proteomics) to map downstream signaling pathways.
- Kinetic models : Use rate constants from SPR or stopped-flow assays to model target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
